5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Overview
Description
5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a molecular formula of C10H12N2O It is a derivative of isoindoline, characterized by the presence of an amino group at the 5-position and an ethyl group at the 2-position
Scientific Research Applications
5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable in material science for developing new materials with specific properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-ethylbenzamide, in the presence of a dehydrating agent. The reaction typically proceeds under reflux conditions with a suitable solvent like toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used. These reactions are often conducted in inert atmospheres to prevent oxidation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions. The reactions are usually performed in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted isoindoline derivatives.
Mechanism of Action
The mechanism of action of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar in structure but with a methyl group instead of an ethyl group.
5-Amino-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Contains a phenyl group at the 2-position.
5-Amino-2,3-dihydro-1H-isoindol-1-one: Lacks the ethyl group at the 2-position.
Uniqueness
5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both an amino group and an ethyl group, which confer distinct chemical and biological properties. The ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Properties
IUPAC Name |
5-amino-2-ethyl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHYVLKNVQMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680573 | |
Record name | 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-94-1 | |
Record name | 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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